molecular formula C18H21NO B14365885 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol CAS No. 90136-97-3

2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol

Cat. No.: B14365885
CAS No.: 90136-97-3
M. Wt: 267.4 g/mol
InChI Key: GNADTMYSIPTSDV-UHFFFAOYSA-N
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Description

2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a prop-2-en-1-yl group.

Preparation Methods

The synthesis of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)methylphenol with prop-2-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives .

Mechanism of Action

The mechanism of action of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The phenyl and prop-2-en-1-yl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with hydrophobic pockets in proteins .

Properties

CAS No.

90136-97-3

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-[2-[2-[(dimethylamino)methyl]phenyl]prop-2-enyl]phenol

InChI

InChI=1S/C18H21NO/c1-14(12-15-8-5-7-11-18(15)20)17-10-6-4-9-16(17)13-19(2)3/h4-11,20H,1,12-13H2,2-3H3

InChI Key

GNADTMYSIPTSDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1C(=C)CC2=CC=CC=C2O

Origin of Product

United States

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